5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide

Halogen bonding Lipophilicity Medicinal chemistry

5-Bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide (CAS 2034289-31-9) is a synthetic small molecule with the molecular formula C17H13BrN4OS and a molecular weight of 401.3 g/mol. The compound belongs to the imidazo[2,1-b]thiazole class, a privileged scaffold in medicinal chemistry associated with kinase inhibition, anticancer, and anti-inflammatory activities.

Molecular Formula C17H13BrN4OS
Molecular Weight 401.28
CAS No. 2034289-31-9
Cat. No. B2556742
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide
CAS2034289-31-9
Molecular FormulaC17H13BrN4OS
Molecular Weight401.28
Structural Identifiers
SMILESC1CSC2=NC(=CN21)C3=CC=CC=C3NC(=O)C4=CC(=CN=C4)Br
InChIInChI=1S/C17H13BrN4OS/c18-12-7-11(8-19-9-12)16(23)20-14-4-2-1-3-13(14)15-10-22-5-6-24-17(22)21-15/h1-4,7-10H,5-6H2,(H,20,23)
InChIKeyXMZSOPOHTYHLIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide (CAS 2034289-31-9): Structural & Physicochemical Baseline


5-Bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide (CAS 2034289-31-9) is a synthetic small molecule with the molecular formula C17H13BrN4OS and a molecular weight of 401.3 g/mol . The compound belongs to the imidazo[2,1-b]thiazole class, a privileged scaffold in medicinal chemistry associated with kinase inhibition, anticancer, and anti-inflammatory activities [1]. Its structure features a 5-bromonicotinamide moiety linked via an amide bond to a 2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl group. The bromine atom at the 5-position of the nicotinamide ring and the ortho-substitution pattern on the central phenyl ring distinguish it from closely related analogs differing in halogen type (Cl, CF3), halogen position, or phenyl ring connectivity .

Why In-Class Imidazo[2,1-b]thiazole Nicotinamides Cannot Be Assumed Interchangeable


Subtle variations in the imidazo[2,1-b]thiazole nicotinamide scaffold produce substantial differences in biological activity. The halogen substituent on the nicotinamide ring directly modulates electronic properties, steric bulk, and hydrogen-bonding capacity, impacting target binding. For instance, replacing bromine (van der Waals radius ~1.85 Å) with chlorine (~1.75 Å) or trifluoromethyl alters both potency and selectivity profiles in kinase inhibition assays [1]. Similarly, the ortho-substitution pattern on the central phenyl ring constrains molecular conformation differently than meta- or para-substituted analogs, affecting the spatial presentation of the imidazothiazole core to ATP-binding pockets [2]. The 2,3-dihydroimidazo[2,1-b]thiazole ring itself distinguishes this series from fully aromatic imidazo[2,1-b]thiazoles, introducing conformational flexibility that may influence binding kinetics. Without direct comparative data, generic substitution among analogs risks unpredictable changes in target engagement, selectivity, and ADME properties.

Quantitative Differentiation Evidence for 5-Bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide vs. Structural Analogs


Bromine vs. Chlorine Nicotinamide Substitution: Halogen-Dependent Physicochemical Differentiation

The 5-bromo substituent on the nicotinamide ring differentiates this compound from its 6-chloro and 2-chloro analogs. Bromine contributes higher lipophilicity (Hansch π(Br) = 0.86 vs. π(Cl) = 0.71) and polarizability than chlorine, which may enhance halogen bonding interactions in kinase ATP-binding pockets [1]. The 5-bromo nicotinamide (target compound) has a molecular weight of 401.3 g/mol, intermediate between the 6-chloro-meta-phenyl analog and the 6-trifluoromethyl analog (MW 390.38 g/mol) . No head-to-head potency data are available; all differentiation is based on physicochemical class-level inference.

Halogen bonding Lipophilicity Medicinal chemistry Structure-activity relationship

Ortho-Phenyl Connectivity vs. Meta/Para Analogs: Regiochemical Differentiation

The target compound features an ortho-substituted central phenyl ring (nicotinamide attached at the 2-position relative to the imidazothiazole), whereas commercially available analogs include meta-substituted (e.g., 6-chloro-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide) and para-substituted variants (e.g., 2-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide) . In the broader 2,3-dihydroimidazo[2,1-b]thiazole class, ortho-substitution can influence the dihedral angle between the phenyl ring and the imidazothiazole core, directly affecting the spatial orientation of the nicotinamide warhead within kinase active sites [1]. No quantitative potency comparison among ortho, meta, and para congeners is available for this specific series.

Regiochemistry Conformational analysis Kinase inhibitor design Structure-activity relationship

Imidazo[2,1-b]thiazole Scaffold: Class-Level Kinase Inhibition Evidence

The imidazo[2,1-b]thiazole scaffold has demonstrated validated kinase inhibitory activity across multiple chemotypes. 2,3-Dihydroimidazo[2,1-b]thiazole derivatives have been reported as dual EGFR/IGF1R inhibitors with IC50 values in the sub-micromolar range against cancer cell lines [1]. Additionally, imidazo[2,1-b]thiazole derivatives incorporating pyrimidine moieties have shown MEK/ERK pathway inhibition with enzymatic IC50 values below 100 nM [2]. While the target compound itself lacks direct kinase profiling data, its 2,3-dihydroimidazo[2,1-b]thiazole core places it within a validated pharmacophore for ATP-competitive kinase inhibition. The 5-bromo nicotinamide extension may further contribute to hinge-region binding or allosteric pocket engagement based on structural analogy to known type II kinase inhibitors.

Kinase inhibition EGFR IGF1R Anticancer Imidazo[2,1-b]thiazole

Molecular Weight and Calculated Physicochemical Property Differentiation from Close Analogs

The target compound's molecular weight (401.3 g/mol) and calculated properties place it within oral drug-like chemical space but differentiate it from close analogs. The bromine atom contributes increased molecular weight compared to the chloro analog (2-chloro-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide, expected MW ~356.8 g/mol) and decreased MW compared to the trifluoromethyl analog (MW 390.38 g/mol with C18H13F3N4OS) . The molecular formula C17H13BrN4OS yields a calculated fraction of sp3 carbon (Fsp3) of approximately 0.12, indicating a largely planar, aromatic structure typical of ATP-competitive kinase inhibitors [1].

Drug-likeness Physicochemical properties Lead optimization Medicinal chemistry

Synthetic Tractability: Bromine as a Synthetic Handle for Downstream Derivatization

The 5-bromo substituent on the nicotinamide ring serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification that is not directly accessible with chloro, trifluoromethyl, or hydroxy analogs [1]. Bromine's superior reactivity in oxidative addition with Pd(0) catalysts compared to chlorine (C-Br bond dissociation energy ~285 kJ/mol vs. C-Cl ~351 kJ/mol) makes this compound a more efficient substrate for palladium-catalyzed transformations [2]. This positions the target compound as a strategic intermediate for generating focused libraries of analogs through parallel synthesis.

Cross-coupling Late-stage functionalization Synthetic chemistry Building block

High-Value Application Scenarios for 5-Bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide Based on Differentiation Evidence


Kinase-Focused Screening Library Enrichment with a Structurally Distinct Bromo-Imidazothiazole Chemotype

This compound is a strong candidate for inclusion in kinase-targeted screening libraries where scaffold diversity is prioritized. Its 2,3-dihydroimidazo[2,1-b]thiazole core is validated across multiple kinase targets including EGFR, IGF1R, and MEK/ERK pathways [1]. The 5-bromo nicotinamide appendage provides a steric and electronic profile distinct from chloro and trifluoromethyl analogs available in commercial libraries, potentially accessing different kinase selectivity profiles. Procurement for high-throughput screening campaigns focused on oncology or inflammatory kinase targets is supported by the scaffold's demonstrated class-level activity [2].

Late-Stage Diversification via Palladium-Catalyzed Cross-Coupling for Focused Library Synthesis

The 5-bromo substituent provides superior reactivity in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions compared to corresponding chloro analogs, enabling efficient parallel synthesis of diverse analogs [1]. Medicinal chemistry groups seeking to explore structure-activity relationships around the nicotinamide ring should prioritize this brominated intermediate over the chloro congener, as the weaker C-Br bond (BDE ~285 kJ/mol vs. ~351 kJ/mol for C-Cl) translates to faster reaction kinetics and higher yields under mild conditions [2]. This compound is particularly valuable for constructing libraries exploring aryl, heteroaryl, and amine substituents at the nicotinamide 5-position.

Orthogonally Functionalized Probe for Chemical Biology Target Engagement Studies

The combination of a kinase-recognition imidazothiazole scaffold with a bromine handle enables the design of bifunctional probes. The bromine atom can be selectively functionalized for biotin or fluorophore conjugation while the nicotinamide amide and imidazothiazole core mediate target protein binding [1]. Researchers developing chemical probes for kinase target engagement or proteomics studies should consider this compound as a starting scaffold, as the ortho-phenyl connectivity provides a distinct exit vector geometry compared to meta- or para-substituted analogs, potentially enabling labeling of different lysine or cysteine residues within target active sites.

Physicochemical Benchmarking in Lead Optimization Cascades

The compound's intermediate molecular weight (401.3 g/mol) and bromine-mediated lipophilicity (estimated logP contributed by Hansch π(Br) = 0.86) position it as a reference point for balancing potency and ADME properties in imidazothiazole lead optimization [1]. Teams evaluating the developability profile of imidazo[2,1-b]thiazole series can use this compound to benchmark solubility, permeability, and metabolic stability against lighter analogs (e.g., hydroxy variant, MW 338.4) and heavier analogs (e.g., bis-aryl derivatives), generating decision-enabling data for candidate selection [2].

Quote Request

Request a Quote for 5-bromo-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.